(S)-Dimethyl 2-methylsuccinate

Vue d'ensemble

Description

“(S)-Dimethyl 2-methylsuccinate” is a chemical compound that is a derivative of succinic acid . It is also known as “(S)-2-methylsuccinate” and "Butanedioic acid, 2-methyl-, ion (2-), (2S)-" .

Synthesis Analysis

The synthesis of “(S)-Dimethyl 2-methylsuccinate” or similar compounds often involves a two-step esterification and polycondensation procedure . For instance, a biodegradable polyester, poly (butylene succinate-co-butylene 2-methylsuccinate), was synthesized using succinic acid (SA), 2-methylsuccinic acid (MSA), and 1,4-butanediol (BDO) .

Molecular Structure Analysis

The molecular structure of “(S)-Dimethyl 2-methylsuccinate” can be analyzed using various techniques such as MALDI-TOF MS . This technique has been used to analyze the ionization efficiency of polymers and could potentially be used to analyze the molecular structure of “(S)-Dimethyl 2-methylsuccinate”.

Chemical Reactions Analysis

The chemical reactions involving “(S)-Dimethyl 2-methylsuccinate” can be complex and may involve multiple steps. For example, in the metabolic pathway analysis for the autotrophic production of advanced biofuels, elementary mode analysis (EMA) and flux balance analysis (FBA) were used to identify the metabolic flux profiles and phenotypic spaces for the autotrophic production of recombinant products .

Applications De Recherche Scientifique

Asymmetric Synthesis : (S)-Dimethyl 2-methylsuccinate is a crucial building block in the manufacturing of active pharmaceutical ingredients and fine chemicals. Its asymmetric synthesis via ene-reductases represents a significant method, offering high yields and enantioselectivity (Li et al., 2022).

Synthesis of Unsymmetrical Quarternary Carbon Compounds : This compound has been used in the synthesis of (-)-Dimethyl 2-Cyano-2-Methylsuccinate, which is crucial for determining the absolute configuration of certain chemical compounds (Lee, 1973).

Enzymatic Resolution and Synthesis : It has been used in the enzymatic resolution of dimethyl α-alkylsuccinates, leading to the production of optically active cyclopropanols and other compounds (Salaün et al., 1987).

Catalysis : (S)-Dimethyl 2-methylsuccinate has been involved in catalytic reactions, such as in the asymmetric hydroformylation of unsaturated esters, demonstrating its importance in regioselective synthesis and optical yield improvement (Kollár et al., 1987).

Chemical Upgrading of Biosourced Platform Chemicals : In the context of sustainable chemistry, it has been used for the chemical upgrading of biosourced platform chemicals, showcasing its role in green chemistry applications (Selva et al., 2019).

Safety and Hazards

Orientations Futures

Future research could focus on the application of “(S)-Dimethyl 2-methylsuccinate” in bioremediation. For instance, functional genes associated with anaerobic biodegradation of diesel components, such as naphthyl-2-methyl-succinate synthase, were found to be significantly greater in contaminated sites compared to unimpacted, background samples . This suggests that “(S)-Dimethyl 2-methylsuccinate” and similar compounds could play a role in the bioremediation of contaminated sites.

Propriétés

IUPAC Name |

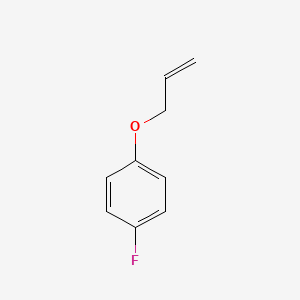

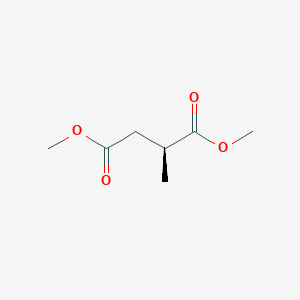

dimethyl (2S)-2-methylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)

![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)

![(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2964439.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)